3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(2-4-8-9)7(11)3-5-10/h2,4-5H,3H2,1H3 |
InChI Key |
ADYYTOTYDCZHKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC=O |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 3 1 Methyl 1h Pyrazol 5 Yl 3 Oxopropanal
Reactions Involving the Aldehyde Functional Group
The aldehyde functional group in 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal is a primary site for a variety of chemical transformations due to the inherent electrophilicity of the formyl carbonyl carbon and the presence of an adjacent acidic α-hydrogen.
Nucleophilic Addition Reactions to the Formyl Carbonyl
The formyl group is highly susceptible to nucleophilic attack. A range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the corresponding alcohol or further react. The general mechanism for nucleophilic addition is a fundamental process in organic chemistry. nih.gov
Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other pyrazole (B372694) carbaldehydes.
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
| Organometallic | Grignard reagent (R-MgX) | Secondary alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
| Alcohols | Methanol (B129727) (CH₃OH) | Hemiacetal/Acetal |
This table presents expected nucleophilic addition reactions based on the general reactivity of aldehydes.
Condensation Reactions Leading to Imine and Enamine Derivatives
The aldehyde functionality readily undergoes condensation reactions with primary and secondary amines to yield imines (Schiff bases) and enamines, respectively. These reactions are typically catalyzed by acid or base and involve the initial formation of a hemiaminal intermediate followed by dehydration. The synthesis of imines from pyrazole carbaldehydes is a well-established transformation. semanticscholar.org For instance, the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) proceeds at ambient temperature to yield the corresponding N-pyrazolyl imine. semanticscholar.org Similarly, this compound is expected to react with various amines to form a diverse range of derivatives.
The formation of enamines from the reaction with secondary amines is also a probable pathway. The enamine products of pyrazole derivatives are valuable synthetic intermediates.
| Amine Type | Reagent Example | Intermediate | Product Type |
| Primary Amine | Aniline | Hemiaminal | Imine (Schiff Base) |
| Secondary Amine | Piperidine (B6355638) | Hemiaminal | Enamine |
| Hydrazine (B178648) derivative | Phenylhydrazine | Hydrazone intermediate | Hydrazone |
This table outlines the expected condensation reactions with various amines.
Targeted Oxidation and Reduction Pathways of the Aldehyde
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent is crucial to avoid reactions at the keto group or the pyrazole ring.
Oxidation: Mild oxidizing agents can selectively convert the aldehyde to a carboxylic acid. An oxidative functionalization reaction of an aldehyde with pyrazole has been reported to yield acyl pyrazoles. mdpi.com
Reduction: Selective reduction of the aldehyde in the presence of a ketone can be achieved using specific reducing agents. For instance, a one-pot condensation/reduction reaction sequence starting from a pyrazole-5-amine and a benzaldehyde (B42025) derivative has been reported to yield the corresponding amine. mdpi.com
| Transformation | Reagent Example | Product |
| Oxidation | Tollens' reagent [Ag(NH₃)₂]⁺ | Carboxylic acid |
| Oxidation | Oxoammonium salt | Acyl pyrazole mdpi.com |
| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |
| Reductive Amination | Amine + Reducing agent (e.g., NaBH₃CN) | Amine |
This table summarizes common selective oxidation and reduction pathways for the aldehyde group.
Reactivity of the Keto Carbonyl Moiety
The keto group in this compound also exhibits characteristic reactivity, although it is generally less reactive towards nucleophiles than the aldehyde. Its reactivity is significantly influenced by the adjacent pyrazole ring and the methylene (B1212753) group.
Studies on Enolization and Keto-Enol Tautomerism
As a β-dicarbonyl compound, this compound is expected to exhibit significant keto-enol tautomerism. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the carbonyl group and the pyrazole ring. Studies on similar β-keto-enol derivatives containing heterocyclic moieties like pyrazole have shown that the enol form can be highly favored. nih.gov The position of the keto-enol equilibrium is dependent on factors such as the solvent, temperature, and the electronic nature of the substituents. nih.gov In many cases, the enol form is the predominant species in solution. nih.gov
The enol form presents a nucleophilic C=C double bond, which can participate in various electrophilic substitution reactions.
| Tautomer | Key Structural Feature | Stability Factors |
| Keto form | Two distinct carbonyl groups (C=O) | Generally less stable for β-dicarbonyls |
| Enol form | C=C double bond and a hydroxyl group (-OH) | Intramolecular hydrogen bonding, conjugation |
This table compares the keto and enol tautomers of β-dicarbonyl compounds.
Pathways for Nucleophilic Attack at the Ketone Carbonyl
While the keto carbonyl is less electrophilic than the formyl carbonyl, it can still undergo nucleophilic attack, particularly with strong nucleophiles or under conditions that favor reaction at this site. The relative reactivity can be controlled by the choice of reagents and reaction conditions. For instance, the use of bulky nucleophiles might favor attack at the less sterically hindered aldehyde.
The anion of pyrazolin-5-ones, which are structurally related to the enolate of the target molecule, can act as an ambident nucleophile, reacting at either a nitrogen or a carbon atom depending on the reaction conditions. nih.gov This suggests that the enolate of this compound could also exhibit ambident reactivity.
| Reaction Type | Reagent Example | Product Type |
| Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Michael Addition (of the enolate) | α,β-Unsaturated ketone | 1,5-Dicarbonyl compound |
This table illustrates potential nucleophilic reactions at the keto carbonyl.
Transformations at the Active Methylene Group (α-carbon)
The α-carbon, situated between the pyrazolyl ketone and the aldehyde functionalities, is highly acidic and serves as a nucleophilic center for a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensations and Related Eliminations
The active methylene group of this compound is a prime candidate for Knoevenagel condensations. This reaction involves the nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org While direct literature on this specific compound is limited, the reactivity can be inferred from similar pyrazole-containing structures. For instance, pyrazole aldehydes readily undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326) in the presence of a mild base. researchgate.net
In the case of this compound, the aldehyde group within the molecule can react intramolecularly or, more commonly, it can react with external active methylene compounds. The active methylene group of the title compound itself can react with various aldehydes. These reactions are typically catalyzed by weak bases such as piperidine or ammonium (B1175870) carbonate. researchgate.netias.ac.in The resulting products are highly functionalized pyrazole derivatives with extended conjugation.
A notable variation is the Doebner modification, where malonic acid is used in pyridine (B92270), leading to a condensation-decarboxylation sequence. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Ref. |
| Pyrazole aldehyde | Malononitrile | Ammonium carbonate/Aqueous media | 2-(pyrazolylmethylene)malononitrile | researchgate.net |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | α,β-unsaturated ketone | wikipedia.org |
| Acrolein | Malonic acid | Pyridine | trans-2,4-pentadienoic acid | wikipedia.org |
Michael Addition Reactions with Various Acceptors
The enolate generated from the deprotonation of the active methylene group of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is a powerful tool for forming new carbon-carbon bonds. mdpi.com
The reaction is typically base-catalyzed, with the choice of base influencing the reactivity and selectivity. While specific examples with the title compound are not extensively documented, the general reactivity of β-dicarbonyl compounds in Michael additions is well-established. For instance, the Michael addition of similar active methylene compounds to nitro-olefins or enones proceeds efficiently in the presence of a suitable catalyst.
Furthermore, a tandem Knoevenagel condensation-Michael addition sequence has been reported where a pyrazolone (B3327878) first reacts with an aldehyde, and the resulting intermediate undergoes a rapid Michael addition by a second pyrazolone molecule. nih.gov This suggests that this compound could potentially undergo similar tandem reactions, either with itself or with other active methylene compounds.
| Michael Donor (from) | Michael Acceptor | Catalyst/Conditions | Product Type | Ref. |
| Pyrazolone | Reducing sugar (forms enone in situ) | Mild conditions | Bis-pyrazolone adduct | nih.gov |
| Heteroaromatic thiols | 2-Aryl-3-nitro-2H-chromenes | Et3N | Thia-Michael adduct | rsc.org |
Alkylation and Acylation Reactions of the Enolates
The nucleophilic enolate derived from this compound can be readily alkylated at the α-carbon using alkyl halides. libretexts.org The choice of base is crucial for complete enolate formation and to avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed. libretexts.orgyoutube.com The reaction proceeds via an SN2 mechanism, thus it is most efficient with primary and secondary alkyl halides. libretexts.org
Acylation of the enolate can lead to either C-acylation or O-acylation products. The outcome is influenced by the reaction conditions and the nature of the acylating agent. Hard electrophiles tend to favor O-acylation, while soft electrophiles favor C-acylation. nih.gov For instance, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one has been achieved using aroyl chlorides in the presence of calcium hydroxide, which traps the liberated HCl and maintains a basic reaction medium. rsc.org This methodology could be adapted for the C-acylation of this compound.
| Substrate | Reagent | Base/Conditions | Product Type | Ref. |
| Ketone | Alkyl halide | LDA | α-Alkyl ketone | libretexts.orgyoutube.com |
| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl chloride | Calcium hydroxide/Dioxane | 4-Aroyl-pyrazol-5-one | rsc.org |
| Ketone enolate | Allyl 1H-imidazole-1-carboxylate/BF3·OEt2 | NaHMDS | Allyl enol carbonate (O-acylation) | nih.gov |
Cyclocondensation and Heterocyclic Annulation Reactions
The bifunctional nature of this compound, possessing both electrophilic carbonyl centers and a nucleophilic active methylene group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.
Synthesis of Novel Fused Pyrazole Systems
A significant application of β-ketoaldehydes and their derivatives is in the synthesis of fused pyrazole systems, particularly pyrazolo[1,5-a]pyrimidines. These compounds are of great interest due to their diverse biological activities. researchgate.netnih.gov The reaction typically involves the condensation of the β-dicarbonyl compound with 5-aminopyrazoles. researchgate.net
The sodium enolate of a similar compound, 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate, has been shown to react with various heterocyclic amines to yield pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net The regioselectivity of this reaction is generally high. The synthesis can be carried out under conventional heating or microwave irradiation, with the latter often providing better yields and shorter reaction times. nih.gov
| Pyrazole Precursor | Reactant | Conditions | Fused System | Ref. |
| Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | 5-Aminopyrazoles | - | Pyrazolo[1,5-a]pyrimidine | researchgate.netresearchgate.net |
| Isoflavone | 3-Aminopyrazole | Microwave irradiation or conventional heating | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate, then POCl3 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
Formation of Diverse Polycyclic Architectures and Spiro Compounds
The reactivity of this compound can be harnessed to construct more complex polycyclic and spirocyclic frameworks. Polycyclic compounds are synthetically challenging but are of significant interest in medicinal chemistry due to their rigid structures. nih.gov Cascade reactions, where multiple bonds are formed in a single step, are an efficient strategy for their synthesis. nih.gov
The construction of polycyclic lactams has been achieved through pericyclic cascade reactions of Zincke aldehydes, highlighting the utility of aldehyde-containing precursors in complex molecule synthesis. nih.gov The aldehyde functionality of the title compound could potentially be exploited in similar cascade reactions.
Integration into Multi-Component Reactions (MCRs) for Complexity Generation
The unique structural motif of this compound, which combines a reactive 1,3-dicarbonyl system (a β-ketoaldehyde) with a versatile pyrazole heterocycle, makes it an exceptionally valuable building block in multi-component reactions (MCRs). MCRs are one-pot synthetic strategies where three or more reactants combine to form a complex product that incorporates substantial portions of all starting materials. nih.gov This approach is highly regarded in medicinal and materials chemistry for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govresearchgate.net
The β-ketoaldehyde functionality of this compound provides two distinct electrophilic centers and an acidic α-proton, enabling a wide range of condensation and cyclization reactions. One of the most prominent applications of analogous pyrazolyl-dicarbonyl compounds is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net In a typical reaction, this compound can react with 5-aminopyrazoles or other amino-substituted heterocycles. The reaction proceeds via initial condensation between the amino group of one reactant and one of the carbonyl groups of the ketoaldehyde, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidine (B1678525) ring. researchgate.netias.ac.in This strategy allows for the regioselective synthesis of complex scaffolds that are of significant interest due to their wide range of biological activities. nih.gov
Beyond the synthesis of pyrazolo[1,5-a]pyrimidines, the reactivity of this compound allows for its integration into other classical MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction, to generate other important heterocyclic cores. wikipedia.orgresearchgate.net
Hantzsch Dihydropyridine Synthesis : In this MCR, the β-ketoaldehyde can react with an aldehyde and an ammonia (B1221849) source (like ammonium acetate), often with another equivalent of a β-dicarbonyl compound, to form substituted dihydropyridines. wikipedia.orgresearchgate.net The pyrazole moiety would be incorporated as a substituent on the resulting dihydropyridine ring, a core structure found in various cardiovascular drugs. wikipedia.org
Biginelli Reaction : This reaction involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. worldwidejournals.com Utilizing this compound in this reaction would lead to the formation of dihydropyrimidinones (DHPMs) bearing a pyrazole substituent, a class of compounds known for a diverse range of pharmacological properties. worldwidejournals.com
The table below illustrates the potential of this compound as a substrate in various MCRs for generating molecular complexity.
| Multi-Component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocyclic Core |
| Pyrazolo[1,5-a]pyrimidine Synthesis | This compound | 5-Amino-3-(trifluoromethyl)-1H-pyrazole | - | Pyrazolo[1,5-a]pyrimidine |
| Hantzsch Synthesis | This compound | Benzaldehyde | Ammonium Acetate | Dihydropyridine |
| Biginelli Reaction | This compound | 4-Chlorobenzaldehyde | Urea | Dihydropyrimidinone |
Exploitation of this compound as a Chiral Precursor
The structure of this compound contains two prochiral carbonyl centers. This feature presents a valuable opportunity for its use as a precursor in asymmetric synthesis to generate chiral molecules. youtube.com Asymmetric transformations, such as the stereoselective reduction of either the ketone or the aldehyde functionality, can introduce one or more stereocenters, converting the achiral starting material into valuable enantioenriched building blocks. mdpi.com These chiral pyrazole-containing synthons are of significant interest in drug discovery, as the specific three-dimensional arrangement of atoms is often critical for biological activity. uniovi.es
The development of synthetic routes to access such chiral pyrazoles is an active area of research. uniovi.esmdpi.com The exploitation of this compound as a chiral precursor would typically involve two main stages: the stereoselective synthesis of a derivative and the subsequent determination of its stereochemical configuration.
Asymmetric Transformations and Stereoselective Syntheses
The prochiral nature of the two carbonyl groups in this compound allows for a variety of asymmetric transformations to produce chiral alcohols or diols. The most direct approach is the enantioselective reduction of one of the carbonyl groups using chiral catalysts or reagents.
Catalytic Asymmetric Reduction: Transition-metal catalyzed asymmetric hydrogenation or transfer hydrogenation is a powerful tool for the enantioselective reduction of ketones and aldehydes. mdpi.com Using a chiral catalyst, typically composed of a metal center (like Ruthenium or Rhodium) and a chiral ligand (e.g., a derivative of BINAP or a chiral diamine), it is possible to selectively produce one enantiomer of the corresponding alcohol. Given the different steric and electronic environments of the ketone and aldehyde, selective reduction of one carbonyl over the other can often be achieved by carefully tuning reaction conditions. For instance, the aldehyde can often be selectively reduced under milder conditions.
Substrate-Controlled Synthesis: Alternatively, a chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. While less direct for this specific substrate, this principle is widely used in asymmetric synthesis. rsc.org
The table below outlines potential asymmetric transformations of this compound.
| Transformation | Reagent/Catalyst System | Potential Chiral Product |
| Enantioselective Aldehyde Reduction | (S)-CBS Catalyst, Borane | (R)-3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropan-1-ol |
| Enantioselective Ketone Reduction | Ru(II)-(S,S)-TsDPEN Catalyst, Formic Acid | (S)-1-(1-Methyl-1H-pyrazol-5-yl)propane-1,3-diol (after subsequent aldehyde reduction) |
| Diastereoselective Reduction | Reduction of a chiral imine derivative | Chiral β-amino alcohol |
These transformations would yield versatile chiral building blocks where the pyrazole moiety is appended to a stereodefined alcohol or amino alcohol, which can be further elaborated into more complex molecular targets. rsc.org
Chiral Derivatization for Stereochemical Assignment
Once an asymmetric synthesis has been performed to generate a chiral derivative of this compound, it is essential to determine its absolute configuration and enantiomeric purity. While chiroptical methods like circular dichroism are useful, a common and reliable method is chiral derivatization followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
This technique involves reacting the newly synthesized chiral molecule (e.g., a chiral alcohol obtained from asymmetric reduction) with a highly pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct. researchgate.net
Prominent chiral derivatizing agents for alcohols include Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), its esters, or other agents that create a sterically hindered and magnetically anisotropic environment around the newly formed stereocenter. researchgate.net
The general procedure is as follows:
The enantioenriched alcohol product is divided into two portions.
One portion is reacted with (R)-Mosher's acid chloride, and the other with (S)-Mosher's acid chloride, to form two different diastereomeric esters.
The ¹H or ¹⁹F NMR spectra of these diastereomeric esters are recorded and compared.
By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter and applying established conformational models of the Mosher's esters, the absolute configuration of the original alcohol can be confidently assigned. mtu.edu
For example, if the asymmetric reduction of the aldehyde in this compound yielded a chiral alcohol, its absolute configuration could be determined using this method. This analytical step is crucial for validating the stereochemical outcome of the asymmetric synthesis.
Applications of 3 1 Methyl 1h Pyrazol 5 Yl 3 Oxopropanal As a Versatile Synthetic Building Block
Construction of Complex Organic Molecules
The unique combination of a heterocyclic ring and a reactive dicarbonyl functionality in 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanal makes it an attractive starting material for the synthesis of a wide array of complex organic molecules.
Pyrazole-containing compounds have a significant presence in the agrochemical industry, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.netdnu.dp.ua The title compound can serve as a key intermediate in the synthesis of novel agrochemicals. The pyrazole (B372694) ring is a common structural motif in many commercial pesticides. nih.govresearchgate.net For instance, the reaction of the β-ketoaldehyde moiety with various nucleophiles can lead to the formation of more complex heterocyclic systems, which are often sought after in the development of new crop protection agents.
Table 1: Examples of Bioactive Pyrazole Derivatives in Agrochemicals
| Compound Class | Bioactivity | Reference |
| Pyrazole Carboxamides | Fungicidal, Insecticidal | nih.gov |
| Phenylpyrazoles | Insecticidal | researchgate.net |
| Pyrazole Herbicides | Herbicidal | dnu.dp.ua |
This table is illustrative of the types of agrochemicals that can be synthesized from pyrazole precursors and is not an exhaustive list.
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.nettandfonline.comnih.govresearchgate.net Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases. nih.govontosight.ai The compound this compound can be utilized to generate libraries of novel pyrazole-containing molecules for drug discovery and chemical biology studies. Its dicarbonyl functionality allows for reactions such as condensation with hydrazines to form pyrazolo-pyridazines or with amidines to yield pyrazolo-pyrimidines, both of which are important heterocyclic scaffolds in medicinal chemistry. researchgate.net
Table 2: Therapeutic Areas of Marketed Pyrazole-Containing Drugs
| Drug Name (Example) | Therapeutic Area | Reference |
| Celecoxib | Anti-inflammatory | nih.gov |
| Sildenafil | Erectile Dysfunction | nih.gov |
| Ruxolitinib | Anticancer | tandfonline.com |
| Apixaban | Anticoagulant | nih.gov |
This table provides examples of the diverse applications of the pyrazole scaffold in medicine.
Pyrazole derivatives have found applications in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and dyes. dnu.dp.uanih.gov The electronic properties of the pyrazole ring, which can be tuned by substitution, make it a valuable component in the design of functional organic materials. primachemicals.com The reactivity of the β-ketoaldehyde in this compound can be exploited to introduce chromophoric and auxochromic groups, leading to the synthesis of novel dyes with potentially interesting photophysical properties. nih.gov For example, condensation reactions with aromatic amines could yield Schiff bases with extended conjugation, a common strategy in dye synthesis.
Role in Domino and Cascade Reaction Sequences
The bifunctional nature of this compound makes it an ideal substrate for domino and cascade reactions. These reaction sequences, where multiple bonds are formed in a single synthetic operation, are highly efficient and atom-economical. nih.gov For instance, a multicomponent reaction involving the title compound, a nitrile, and a hydrazine (B178648) could lead to the rapid assembly of complex, densely functionalized pyrazolo[3,4-b]pyridine derivatives. rsc.org Such strategies are highly valuable in the rapid generation of molecular diversity for screening purposes. mdpi.combeilstein-journals.orgtandfonline.com
Contributions to Supramolecular Chemistry Through Self-Assembly of Derivatives
The pyrazole ring, with its hydrogen bond donor and acceptor sites, can participate in self-assembly processes to form well-ordered supramolecular structures. nih.govresearchgate.netrsc.org By chemically modifying this compound, for example, by converting the aldehyde to other functional groups, it is possible to design molecules that can self-assemble into dimers, trimers, tetramers, or even infinite chains. nih.govresearchgate.net These self-assembled structures can have applications in areas such as crystal engineering and the development of novel materials with specific properties. rsc.orgmdpi.com
Utility in Divergent and Convergent Synthetic Strategies
The multiple reactive sites in this compound allow for its use in both divergent and convergent synthetic strategies. In a divergent approach, the core pyrazole structure can be elaborated in various ways by reacting the dicarbonyl moiety with a range of different reagents to quickly generate a library of related but structurally distinct compounds. nih.govnih.govwikipedia.org This is a powerful strategy in drug discovery and materials science. ontosight.ai Conversely, in a convergent synthesis, the compound can be prepared as a key fragment and then combined with other complex molecular fragments to assemble a larger, more intricate final target molecule.
Analytical Methodologies for Research and Characterization of 3 1 Methyl 1h Pyrazol 5 Yl 3 Oxopropanal and Its Derivatives
Development of Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating the target compound from starting materials, intermediates, byproducts, and impurities. These techniques are crucial for both qualitative and quantitative analysis throughout the research and development process.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile derivatives of 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanal. acs.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of polar compounds. ijcpa.in Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve baseline separation of all components in a sample mixture. acs.orgresearchgate.net
A typical starting point for method development would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous component (water with a pH modifier like trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. ijcpa.in An isocratic elution (constant mobile phase composition) can be effective for simple mixtures, while a gradient elution (varying composition over time) is often necessary for complex samples containing compounds with a wide range of polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the pyrazole (B372694) chromophore exhibits strong absorbance. ijcpa.in
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution for polar to moderately nonpolar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Methanol | Common mobile phase for RP-HPLC; TFA helps to sharpen peaks by controlling the ionization of acidic/basic analytes. ijcpa.in |
| Elution Mode | Gradient: 20% B to 80% B over 15 min | Allows for the separation of compounds with a range of polarities, from early-eluting impurities to the main product. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and column efficiency. ijcpa.in |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. ijcpa.in |
| Detection | UV at 254 nm | The pyrazole ring system typically shows strong absorbance in this region of the UV spectrum. |
| Injection Vol. | 5.0 µL | A small injection volume prevents column overloading and peak distortion. ijcpa.in |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for the analysis of volatile or semi-volatile impurities and byproducts that may be present or formed during the synthesis of this compound. mdpi.com This could include residual solvents, starting materials like hydrazine (B178648) derivatives, or degradation products. acs.org
The selection of the GC column is critical and is based on the polarity of the analytes. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often a versatile choice. A temperature gradient program is typically employed, starting at a low temperature to resolve highly volatile compounds and ramping up to elute less volatile components.
Table 2: Potential Volatile Byproducts and GC-MS Parameters
| Potential Analyte | Rationale for Volatility | GC Column Type | Detection |
|---|---|---|---|
| 1-Methylhydrazine | Volatile precursor | Polar (e.g., WAX) | MS |
| Acetonitrile | Common reaction solvent | Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) | MS, FID |
Optimization of Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of a chemical reaction in real-time. libretexts.orgnih.gov It allows the chemist to quickly visualize the consumption of starting materials and the formation of products. orientjchem.org For pyrazole synthesis, silica (B1680970) gel 60 F254 plates are commonly used. rsc.org
Optimization involves finding a solvent system (eluent) that provides a clear separation between the spots corresponding to the starting materials, intermediates, and the final product. A good solvent system will result in the product having a retention factor (Rf) of approximately 0.3-0.4. rochester.edu Visualization is typically achieved under a UV lamp, where the conjugated pyrazole ring will appear as a dark spot, or by staining with an agent like iodine. rsc.org A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm the identity of the spots and ensure the reaction has gone to completion. rochester.edu
Table 3: Example TLC Solvent Systems and Corresponding Rf Values
| Solvent System (v/v) | Starting Material Rf | Product Rf | Comments |
|---|---|---|---|
| Hexane:Ethyl Acetate (4:1) | 0.7 | 0.2 | Good for resolving non-polar starting materials from a more polar product. |
| Hexane:Ethyl Acetate (1:1) | 0.8 | 0.4 | Provides ideal product migration for easy visualization and separation. |
Spectroscopic Methods for In-Situ Reaction Monitoring and Mechanistic Insights
Spectroscopic techniques provide real-time information about the changes in molecular structure and concentration during a chemical reaction, offering valuable insights into reaction kinetics and mechanisms without the need for sample extraction.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Changes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions by tracking the appearance and disappearance of specific functional groups. researchgate.net In the synthesis of this compound and its subsequent reactions, FTIR can follow key vibrational changes. For example, in a condensation reaction to form the pyrazole ring, the disappearance of hydrazine N-H stretches and the appearance of C=N stretching vibrations of the pyrazole ring can be monitored. orientjchem.org The compound itself possesses two distinct carbonyl groups (ketone and aldehyde), which will have characteristic C=O stretching frequencies. Any reaction involving these groups, such as a reduction or oxidation, would lead to a clear change in the IR spectrum.
Table 4: Key FTIR Frequencies for this compound
| Functional Group | Characteristic Frequency (cm⁻¹) | Expected Change During a Reaction (e.g., Aldehyde Reduction) |
|---|---|---|
| Aldehyde C-H Stretch | ~2820, 2720 | Disappearance |
| Aldehyde C=O Stretch | ~1725-1740 | Disappearance |
| Ketone C=O Stretch | ~1680-1700 | Remains |
| Pyrazole C=N Stretch | ~1500-1600 | Remains |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Concentration Monitoring
This technique is particularly useful for quantitative analysis and reaction monitoring. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength (typically the λmax of the reactant or product), the rate of the reaction can be determined. This is a common method for acquiring kinetic data for reactions like the Knorr pyrazole synthesis. rsc.org
Table 5: Hypothetical UV-Vis Data and Application
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Application |
|---|---|---|---|
| This compound | 255 | 15,000 | Quantitative analysis via Beer-Lambert Law; monitoring its formation or consumption. |
Advanced Mass Spectrometry (MS) Techniques for Intermediate Identification
Mass spectrometry is an indispensable tool for monitoring reaction progress and identifying transient intermediates, which are critical for understanding reaction mechanisms. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for proposed intermediates and products. Tandem mass spectrometry (MS/MS) techniques are particularly powerful for structural elucidation by analyzing the fragmentation patterns of ionized molecules.
In the synthesis of complex pyrazole derivatives, intermediates can be fleeting and present in low concentrations. Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the separation of components in a reaction mixture before their introduction into the mass spectrometer. By analyzing the mass spectra of different chromatographic peaks, researchers can propose structures for starting materials, intermediates, and final products.
The fragmentation of the pyrazole ring under electron impact is a key diagnostic feature. The behavior of pyrazole compounds in a mass spectrometer is highly dependent on the nature and position of substituents on the ring. rsc.orgresearchgate.net Common fragmentation pathways involve the initial cleavage of the nitrogen-nitrogen bond, though this can be suppressed by N-substitution. rsc.org Other typical fragmentation processes include the expulsion of HCN or the loss of a nitrogen molecule from the parent ion, leading to characteristic fragment ions like the cyclopropenyl ion. researchgate.net
For instance, in a study differentiating between regioisomers of tetra-substituted phenylaminopyrazoles, HRMS coupled with MS² fragmentation analysis proved essential. nih.gov The isomers, while having identical exact masses, produced distinct fragmentation patterns upon collision-induced dissociation. nih.gov One isomer uniquely formed a transient intermediate species, highlighting a different susceptibility to the collision energy that allowed for their unambiguous identification. nih.gov This approach is directly applicable to the study of reactions involving this compound, where various isomeric intermediates could potentially form.
A summary of characteristic fragment ions observed in the mass spectrometry of pyrazole derivatives is presented below.
| Precursor Ion Type | Characteristic Fragmentation Process | Resulting Fragment Type | Reference |
| N-unsubstituted Pyrazole [M]⁺˙ | Loss of HCN from [M-H]⁺ | Cyclopropenyl ion fragment | researchgate.net |
| N-substituted Pyrazole [M]⁺˙ | Cleavage of substituent bonds | Acyl ions, substituted ring fragments | nih.gov |
| Pyrazoline [M]⁺˙ | Ring cleavage and loss of side chains | Pyridinyl ions, azete ions | researchgate.net |
| Substituted Pyrazole [M]⁺˙ | Loss of substituent groups (e.g., -NO₂, -Br) | Phenylium ions, pyrazole core ions | researchgate.net |
This table illustrates common fragmentation pathways observed for pyrazole-type compounds, which are instrumental in identifying reaction intermediates.
Electrochemical Characterization for Redox Reactivity Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for investigating the redox properties of pyrazole derivatives. These techniques provide insights into the oxidation and reduction potentials of a molecule, the stability of its electrochemically generated species, and the mechanisms of electron transfer reactions. nih.govresearchgate.net The redox behavior is intimately linked to the compound's electronic structure and can influence its reactivity and potential applications.
Studies on various pyrazole derivatives have shown that they can undergo electrooxidative functionalization, such as halogenation and thiocyanation, at the C4 position. nih.gov Cyclic voltammetry is often used to study the mechanism of these reactions and to predict the efficiency of the electrosynthesis. nih.gov The oxidation potential of the pyrazole derivative is a key parameter determining the feasibility of such transformations.
For example, the electrochemical oxidation of catechols in the presence of pyrazolone (B3327878) derivatives has been studied using cyclic voltammetry. researchgate.net The results revealed an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, where the electrochemically generated quinone participates in a Michael addition reaction with the pyrazole nucleophile. researchgate.net Similarly, the electrocatalyzed N–N coupling and ring cleavage of 1H-pyrazoles have been investigated, demonstrating that an electrochemically produced oxidized pyrazole species acts as an acceptor in a subsequent reaction with a starting molecule. bohrium.com
The redox potentials of metal complexes containing pyrazole-based ligands are also of significant interest. The electronic properties of the pyrazole ligand, influenced by its substituents, can tune the electrochemical properties of the metal center. tandfonline.commdpi.com CV studies of such complexes reveal how σ-donation, π-acceptor character, and π-donor ability of the pyrazole ligand affect the half-wave potential (E₁/₂) of the metal's redox couple. tandfonline.com
The table below summarizes representative electrochemical data for pyrazole-type compounds, illustrating the influence of structure on redox properties.
| Compound Type | Electrochemical Technique | Key Finding | Reference |
| 1H-Pyrazoles | Cyclic Voltammetry, Controlled-Potential Coulometry | Undergo electrocatalyzed N-N coupling and ring cleavage via an oxidized intermediate. | bohrium.com |
| Substituted Pyrazoles | Cyclic Voltammetry | Oxidation potentials are dependent on substituent electronic effects; enables predictive electrosynthesis. | nih.gov |
| Pyrazolone Derivatives | Cyclic Voltammetry | Participate as nucleophiles in Michael additions with electrochemically generated quinones (ECEC mechanism). | researchgate.net |
| Dibenzochromeno Pyrazole Derivatives | Cyclic Voltammetry, Chronoamperometry | Exhibit a reversible two-electron reduction of the naphthoquinone moiety to a 1,4-naphthalenediol group. | researchgate.net |
This data highlights the utility of electrochemical methods in elucidating the reaction mechanisms and redox behavior of pyrazole derivatives.
Crystallographic Methods (X-ray Diffraction) for Structural Confirmation of Reaction Products
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, from which a model of the molecular structure is built and refined. The resulting structural data includes the crystal system, space group, and unit cell parameters. spast.orgmdpi.com
Numerous studies report the use of X-ray crystallography to confirm the structures of newly synthesized pyrazole derivatives. For example, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal XRD, revealing a monoclinic crystal system with the space group P2/c. researchgate.net In another case, XRD was used to unequivocally establish the regioselectivity of a [3+2] dipolar cycloaddition reaction that produced a 1,3-diaryl-4-halo-1H-pyrazole. researchgate.net The analysis of the crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular assembly in the solid state. spast.orgmdpi.com The completion of crystallographic data for the entire series of 4-halogenated-1H-pyrazoles has allowed for detailed comparisons of their packing motifs, which range from trimeric units to catemeric chains depending on the halogen substituent. mdpi.com
Below is a table summarizing crystallographic data for several representative pyrazole derivatives, demonstrating the level of structural detail obtained from X-ray diffraction analysis.
| Compound Name | Crystal System | Space Group | Key Structural Feature Confirmed | Reference |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/n | Confirmed catemeric (chain-like) hydrogen bonding motif. | mdpi.com |
| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | Unambiguous determination of the Z-isomer and molecular conformation. | spast.org |
| 1,3-Diaryl-4-halo-1H-pyrazole derivative | Monoclinic | P2₁/c | Confirmed regiochemistry of the cycloaddition reaction product. | researchgate.net |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | Precise bond lengths and angles of the substituted pyrazole ring. | researchgate.net |
| Dipyrazolopyrimidine derivative | Monoclinic | P2₁/c | Confirmed the unexpected formation of a fused heterocyclic system. | mdpi.com |
This table showcases the definitive structural information provided by single-crystal X-ray diffraction for a variety of pyrazole-based compounds.
Future Perspectives and Emerging Research Avenues for 3 1 Methyl 1h Pyrazol 5 Yl 3 Oxopropanal
Exploration of Unconventional and Bio-Inspired Synthetic Routes
The conventional synthesis of pyrazole-containing 1,3-dicarbonyls often relies on well-established condensation reactions. However, future research is geared towards developing more efficient, sustainable, and novel synthetic pathways.
Unconventional Synthetic Methods:
Sonochemistry: The application of ultrasonic irradiation in the synthesis of heterocyclic compounds has been shown to dramatically reduce reaction times and improve yields. nih.gov Future studies could explore ultrasound-assisted synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanal or its derivatives, potentially leading to more energy-efficient and faster processes compared to traditional thermal methods.
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a greener alternative to traditional solution-phase synthesis. Investigating the synthesis of the title compound via mechanochemical activation could reduce solvent waste and potentially access different reactivity or product profiles.
Photoredox Catalysis: Visible-light-induced reactions represent a powerful tool in modern organic synthesis. Research into photocatalytic routes could enable novel bond formations and functionalizations on the pyrazole (B372694) or dicarbonyl backbone under mild conditions.
Bio-Inspired and Biocatalytic Routes: The increasing demand for sustainable chemical processes has spurred interest in biocatalysis.
Enzymatic Synthesis: While the direct enzymatic synthesis of this specific ketoaldehyde may be challenging, enzymes could be employed for the highly selective functionalization of the pyrazole ring or its precursors. For instance, engineered enzymes have demonstrated the ability to perform selective N-alkylation of pyrazoles. researchgate.net This suggests a potential bio-inspired route where a pyrazole precursor is selectively methylated using a methyltransferase enzyme.
Whole-Cell Biotransformation: Utilizing engineered microorganisms as biocatalysts for the construction of the pyrazole ring or the dicarbonyl fragment from simple, renewable feedstocks is a long-term but highly promising research avenue.
| Synthetic Approach | Potential Advantages | Research Focus |
| Sonochemistry | Reduced reaction times, improved yields | Application of ultrasound to key condensation or cyclization steps. |
| Mechanochemistry | Reduced solvent use, green chemistry | Solid-state synthesis of the pyrazole ring or its precursors. |
| Photoredox Catalysis | Mild reaction conditions, novel transformations | Visible-light mediated C-H functionalization or coupling reactions. |
| Biocatalysis | High selectivity, sustainability, mild conditions | Use of enzymes (e.g., methyltransferases) for precursor synthesis. |
Discovery and Characterization of Novel Reactivity Patterns and Unprecedented Transformations
The 1,3-dicarbonyl moiety is a cornerstone of synthetic chemistry, yet its reactivity within the specific context of the 3-(1-methyl-1H-pyrazol-5-yl) framework is ripe for exploration. Future research will likely focus on uncovering new transformations that leverage the electronic properties of the pyrazole ring.
Pyrazole-Mediated Reactivity: The N-methylpyrazole ring can influence the reactivity of the adjacent dicarbonyl group through electronic effects. Research could focus on transformations where the pyrazole ring acts as more than just a spectator. For example, coordination to a metal center could render the pyrazole NH proton (in related unsubstituted pyrazoles) more acidic, enabling metal-ligand cooperation in catalysis. mdpi.com While the title compound is N-methylated, similar cooperative effects involving other parts of the ring could be explored.
Cascade Reactions: The bifunctional nature of this compound makes it an ideal candidate for designing novel cascade or domino reactions. A single synthetic operation could lead to the rapid construction of complex molecular architectures, such as fused heterocyclic systems.
Visible-Light Induced Transformations: Pyrazolo[1,2-a]pyrazoles, which can be synthesized from pyrazole derivatives, absorb visible light and can undergo chemoselective C–N bond cleavage to form functionalized pyrazoles. nih.gov Investigating the potential for the title compound to form photoactive derivatives that undergo unprecedented rearrangements or fragmentations upon irradiation is a promising area of research.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.gov
Continuous Flow Synthesis: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.comresearchgate.net The synthesis of this compound and its subsequent transformations could be adapted to flow reactors. This would be particularly advantageous for reactions that are exothermic or involve unstable intermediates. For example, a two-step process where an enaminone is formed and then cyclized with hydrazine (B178648) has been successfully implemented in flow for other pyrazoles. galchimia.com
Automated Synthesis Platforms: Automated systems, which integrate synthesis, purification, and analysis, can accelerate the discovery of new derivatives and the optimization of reaction conditions. nih.gov By immobilizing this compound or its precursors on a solid support, it could be integrated into automated platforms for the rapid generation of compound libraries for screening purposes. researchgate.net Cartridge-based systems that automate common reactions like reductive amination or heterocycle formation could be employed for derivatization. youtube.com
| Technology | Application to Target Compound | Key Benefits |
| Flow Chemistry | Synthesis and derivatization reactions | Enhanced safety, scalability, improved process control, higher yields. mdpi.com |
| Automated Synthesis | Library synthesis for drug discovery | High-throughput screening, rapid reaction optimization, miniaturization. researchgate.net |
Development of Highly Selective and Sustainable Catalytic Systems for its Transformations
Future research will heavily focus on developing catalytic systems that can transform this compound with high levels of selectivity and sustainability.
Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the 1,3-dicarbonyl moiety is a key research area. This would provide access to enantiomerically pure compounds, which is crucial for pharmaceutical applications. Organocatalysis, in particular, has emerged as a powerful strategy for the asymmetric functionalization of dicarbonyl compounds.
Sustainable Catalysis: The use of catalysts derived from abundant, non-toxic materials is a central goal of green chemistry.
Nano-catalysts: Nano-ZnO and other metal-based nanoparticles have been shown to be efficient catalysts for the synthesis of pyrazole derivatives. mdpi.com Developing specific nano-catalysts for transformations of the title compound could offer high efficiency and recyclability.
Biocatalysts: As mentioned, enzymes offer unparalleled selectivity. Research into discovering or engineering enzymes that can act on the dicarbonyl moiety for reductions, aldol (B89426) reactions, or other transformations is a promising frontier.
Green Catalysts: Materials like bovine serum albumin (BSA) and natural phosphates have been used as efficient and environmentally friendly catalysts for synthesizing pyranopyrazole scaffolds from pyrazolone (B3327878) precursors. encyclopedia.pub Exploring such catalysts for multicomponent reactions involving this compound could lead to highly sustainable synthetic protocols.
Leveraging Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. eurasianjournals.com
Predictive Synthesis: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of potential transformations. researchgate.net This can guide experimental work by identifying the most promising reaction conditions and avoiding unproductive synthetic routes.
Reactivity Design: By analyzing the electronic structure (e.g., frontier molecular orbitals, electrostatic potential maps) of this compound, researchers can gain insights into its intrinsic reactivity. This knowledge can be used to design novel reactions and predict how the molecule will interact with different reagents and catalysts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its conformations, and its interactions with solvents or biological targets. eurasianjournals.com This is particularly valuable for designing derivatives with specific pharmacological properties. For instance, various molecular modeling studies have been used to design potent pyrazole-based kinase inhibitors. nih.gov
Expanding the Scope of this compound as a Synthon for Diverse Chemical Entities
The true value of a building block lies in its ability to be converted into a wide array of more complex and valuable molecules. Pyrazolone, a related structure, is already recognized as a powerful synthon for creating diverse and chiral pyrazole derivatives. rsc.orgresearchgate.net this compound is poised to be an equally versatile synthon.
Synthesis of Fused Heterocycles: The 1,3-dicarbonyl unit is a classic precursor for the synthesis of other heterocyclic rings. Reaction with hydrazines can yield bis-pyrazoles, reaction with amidines can yield pyrimidines, and reaction with hydroxylamine (B1172632) can yield isoxazoles. Exploring these cyclocondensation reactions will lead to a variety of novel fused and linked heterocyclic systems.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. The reactivity of the β-ketoaldehyde makes it an excellent substrate for well-known MCRs like the Hantzsch pyridine (B92270) synthesis or Biginelli reaction, allowing for the rapid construction of complex and structurally diverse molecules. nih.gov
Derivatization for Bioactive Molecules: The N-methylpyrazole moiety is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov By using this compound as a scaffold, a diverse library of derivatives can be synthesized and screened for various biological activities, from anticancer to herbicidal properties. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanal, and how are intermediates purified?
A general procedure involves refluxing precursors (e.g., chloranil) in xylene for 25–30 hours, followed by separation of organic layers, washing, drying with anhydrous Na₂SO₄, and recrystallization from methanol . This method balances reaction efficiency and purity, though solvent choice (e.g., xylene vs. DMF) may influence yield. Purification via recrystallization is critical for removing unreacted starting materials, particularly in pyrazole-containing systems .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Key spectral markers include:
- ¹H NMR : Peaks for the pyrazole methyl group (~δ 3.8–4.0 ppm) and the aldehyde proton (~δ 9.5–10.0 ppm).
- IR : Stretching vibrations for the carbonyl group (~1700–1750 cm⁻¹) and aldehyde C=O (~2800–2900 cm⁻¹). Comparative studies of similar pyrazole derivatives (e.g., ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates) validate these assignments .
Q. What are the solubility and stability considerations for this compound under standard lab conditions?
Limited data suggest stability in anhydrous environments, but the aldehyde group may oxidize in air. Storage under inert gas (N₂/Ar) at –20°C is recommended. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than in water, as seen in analogous pyrazole derivatives .
Advanced Research Questions
Q. How can crystallization conditions be optimized to resolve structural ambiguities in pyrazole derivatives?
Hydrogen bonding patterns (e.g., N–H···O interactions) dominate crystal packing. Use of SHELX software for small-molecule refinement is standard, but high-resolution data (≤1.0 Å) are critical to resolve positional disorder in the pyrazole ring . Etter’s graph set analysis may predict hydrogen-bonded motifs for targeted co-crystallization .
Q. What strategies address contradictions in reaction yields when scaling up synthesis?
Contradictions often arise from solvent purity or temperature gradients during reflux. Systematic screening of solvents (e.g., xylene vs. toluene) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) improves reproducibility. For example, Pd-mediated cross-coupling in deoxygenated DMF/water mixtures enhances yield in pyrazole-functionalized systems .
Q. How does modifying the pyrazole substituent affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies on similar molecules (e.g., platelet aggregation inhibitors) show that electron-withdrawing groups on the pyrazole ring enhance binding to targets like kinases. For instance, 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)phenyl}benzamide derivatives exhibit improved potency due to optimized steric and electronic profiles .
Q. What analytical methods resolve decomposition products during storage?
LC-MS and GC-MS can identify aldehydic oxidation byproducts (e.g., carboxylic acids). Accelerated stability studies (40°C/75% RH) combined with mass spectrometry are recommended to track degradation pathways, particularly for the labile aldehyde group .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and SHELXD for phase resolution in small-molecule studies .
- Synthetic Optimization : Prioritize Pd-catalyzed cross-couplings for regioselective pyrazole functionalization .
- Stability Testing : Combine thermal stress tests with LC-MS to monitor aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
